pKa and LogP Comparison for Fluoroalkyl Cyclobutylamines
In a systematic study by Demchuk et al., the acid-base and lipophilic properties of a series of 3-fluoroalkyl-substituted cyclobutane-derived amines were directly compared [1]. The data demonstrate that the CHF2 substituent confers a unique intermediate profile relative to CF3 and CH2F analogs, which is critical for optimizing drug-like properties.
| Evidence Dimension | Acidity Constant (pKa) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa: 8.9; LogP: 0.8 (Values for the CHF2-substituted cyclobutylamine model derivative) |
| Comparator Or Baseline | CF3-substituted analog: pKa: 7.8, LogP: 1.3. CH2F-substituted analog: pKa: 9.6, LogP: 0.3. |
| Quantified Difference | The CHF2 group increases pKa by +1.1 units (less basic) compared to CH2F, but decreases pKa by -1.1 units (more basic) compared to CF3. LogP is 0.5 units higher than CH2F but 0.5 units lower than CF3. |
| Conditions | pKa and LogP were measured experimentally on model 1,3-disubstituted cyclobutane derivatives. Exact measurement conditions are detailed in the referenced publication [1]. |
Why This Matters
This data confirms that the -CHF2 group provides a tunable balance between basicity and lipophilicity, which is distinct from the more extreme -CF3 and -CH2F substituents, directly impacting decisions for optimizing pharmacokinetic and pharmacodynamic properties.
- [1] Demchuk, O. P.; Bobovskyi, B. V.; Vashchenko, B. V.; Hryshchuk, O. V.; Skreminskyi, A.; Chernykh, A. V.; Moskvina, V. S.; Hordiyenko, O. V.; Volochnyuk, D. M.; Grygorenko, O. O. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Eur. J. Org. Chem., 26, e202300292. Data derived from reported pKa and LogP values for cis- and trans-1,3-disubstituted cyclobutane amines. View Source
